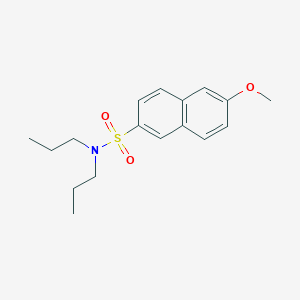

6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide

Beschreibung

6-Methoxy-N,N-dipropylnaphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene backbone substituted with a methoxy group at the 6-position and two propyl chains attached to the sulfonamide nitrogen. Sulfonamides are known for their bioactivity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3S/c1-4-10-18(11-5-2)22(19,20)17-9-7-14-12-16(21-3)8-6-15(14)13-17/h6-9,12-13H,4-5,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHFZNOTNCPQBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dipropyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The sulfonamide group is known to participate in hydrogen bonding and electrostatic interactions, which are essential for the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Naphthalene Sulfonamides and Derivatives

6-Hydroxy-N-(2-hydroxyethyl)-N-methylnaphthalene-2-sulfonamide

- CAS : 70682-63-2

- Molecular Formula: C₁₃H₁₅NO₄S

- Substituents : Hydroxy group at position 6, hydroxyethyl and methyl groups on the sulfonamide nitrogen.

- Properties : Polar substituents (hydroxy groups) enhance water solubility compared to alkylated derivatives. Likely used in pharmaceutical intermediates due to sulfonamide’s role in drug design .

(6-Methoxy-2-naphthyl)acetic Acid

- CAS : 23981-47-7

- Molecular Formula : C₁₃H₁₂O₃

- Substituents : Methoxy group at position 6, acetic acid chain at position 2.

- Applications: Structural analog of naproxen (anti-inflammatory drug).

Methoxy-Substituted Agrochemicals

Prometon (6-Methoxy-N,N'-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine)

- CAS : 1610-18-0

- Molecular Formula : C₁₀H₁₉N₅O

- Substituents : Methoxy group at position 6, isopropyl groups on the triazine ring.

- Use : Triazine-class herbicide inhibiting photosynthesis. The methoxy group increases persistence in soil compared to chloro- or methylthio-substituted triazines .

Pronamide (N,N'-bis(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

- CAS : 7287-19-6

- Molecular Formula : C₉H₁₇N₅S

- Substituents : Methylthio group at position 6, isopropyl groups on the triazine.

- Use : Herbicide with higher soil mobility than Prometon due to the methylthio group’s hydrophobicity .

Structural and Functional Analysis

Key Structural Differences and Implications

| Compound | Functional Group | Substituents | Lipophilicity (Predicted) | Likely Applications |

|---|---|---|---|---|

| 6-Methoxy-N,N-dipropylnaphthalene-2-sulfonamide | Sulfonamide | Methoxy (C-6), dipropyl (N) | High (due to propyl chains) | Pharmaceutical intermediate, agrochemical |

| 6-Hydroxy-N-(2-hydroxyethyl)-N-methylnaphthalene-2-sulfonamide | Sulfonamide | Hydroxy (C-6), hydroxyethyl/methyl (N) | Moderate | Drug synthesis |

| Prometon | Triazine | Methoxy (C-6), isopropyl (N) | Moderate | Herbicide |

| (6-Methoxy-2-naphthyl)acetic Acid | Carboxylic acid | Methoxy (C-6), acetic acid (C-2) | Low | Anti-inflammatory agent |

- Lipophilicity : The dipropyl chains in the target compound likely increase membrane permeability compared to hydroxy-substituted analogs, favoring agrochemical or CNS-targeting drug applications.

- Bioactivity : Sulfonamides often inhibit carbonic anhydrase or proteases, while triazines disrupt photosynthesis. The methoxy group may enhance metabolic stability across both classes .

Biologische Aktivität

6-Methoxy-N,N-dipropylnaphthalene-2-sulfonamide (MDNS) is a sulfonamide derivative with notable biological activities, particularly in antimicrobial and anti-inflammatory domains. Its molecular formula is with a molecular weight of approximately 321.43 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and pharmaceuticals.

MDNS contains a naphthalene core substituted with a methoxy group and dipropyl groups, which influence its solubility and biological interactions. The sulfonamide moiety is critical for its activity, as it can engage in hydrogen bonding and electrostatic interactions with biological targets.

Antimicrobial Activity

Research indicates that MDNS exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness similar to other sulfonamide derivatives. For instance, studies have demonstrated that MDNS can inhibit the growth of Staphylococcus aureus and Escherichia coli, two common pathogens associated with human infections .

Comparative Antimicrobial Efficacy

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| MDNS | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Sulfamethoxazole | Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

Anti-inflammatory Properties

In addition to its antimicrobial effects, MDNS has shown promise as an anti-inflammatory agent. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are critical mediators in inflammatory pathways. In vitro studies have indicated that MDNS can reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages.

The biological activity of MDNS is primarily attributed to its interaction with specific enzymes and receptors involved in bacterial metabolism and inflammatory responses. The sulfonamide group mimics p-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thereby inhibiting bacterial growth.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various naphthalene sulfonamides, including MDNS. The researchers found that modifications to the alkyl chain length significantly affected the compound's potency against Gram-positive and Gram-negative bacteria .

In Vivo Anti-inflammatory Study

In a controlled animal study, MDNS was administered to mice subjected to induced inflammation through lipopolysaccharide (LPS) injection. The results indicated a marked reduction in paw edema compared to the control group, suggesting that MDNS could be a viable candidate for further development as an anti-inflammatory drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.